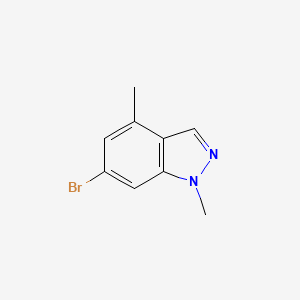
4-(Piperidin-4-yl)pentanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-4-yl)pentanenitrile is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic ring containing one nitrogen atom and five carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-4-yl)pentanenitrile typically involves the reaction of piperidine with a suitable nitrile precursor. One common method is the alkylation of piperidine with 4-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the solvent used can be dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, palladium or platinum catalysts can be employed to facilitate the reaction, and the process can be scaled up using large reactors and automated systems .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Piperidin-4-yl)pentanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a metal catalyst.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with metal catalysts (e.g., palladium, platinum).
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Ketones, alcohols.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-4-yl)pentanenitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, particularly in the context of neurological research.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 4-(Piperidin-4-yl)pentanenitrile depends on its specific application. In the context of medicinal chemistry, the compound may act as an inhibitor or modulator of specific enzymes or receptors. For example, it can interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters such as dopamine and serotonin. The molecular targets and pathways involved can vary, but they often include key proteins and enzymes related to neurological function .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler analog with a similar structure but lacking the nitrile group.
4-(Piperidin-4-yl)butanenitrile: A closely related compound with a shorter carbon chain.
N-(Piperidin-4-yl)benzamide: A derivative with a benzamide group instead of a nitrile group
Uniqueness: 4-(Piperidin-4-yl)pentanenitrile is unique due to its specific structure, which combines the piperidine ring with a nitrile group and a pentane chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H18N2 |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
4-piperidin-4-ylpentanenitrile |
InChI |
InChI=1S/C10H18N2/c1-9(3-2-6-11)10-4-7-12-8-5-10/h9-10,12H,2-5,7-8H2,1H3 |
InChI-Schlüssel |
CLVOPPCUDKHZCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC#N)C1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4'-Tert-butyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12865498.png)
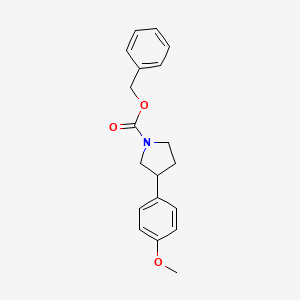
![(1R,3S,4R,5R,6S)-3-(4-Nitrophenoxy)-7-phenyl-2-oxabicyclo[4.2.0]octane-4,5,6,8-tetraol](/img/structure/B12865511.png)

![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)
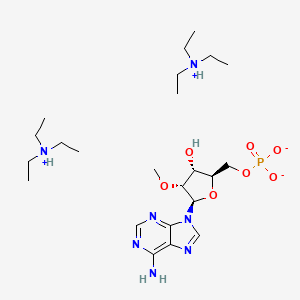
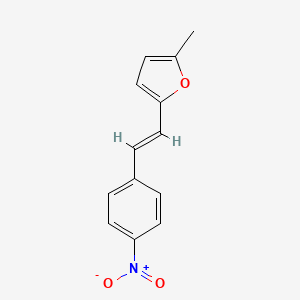
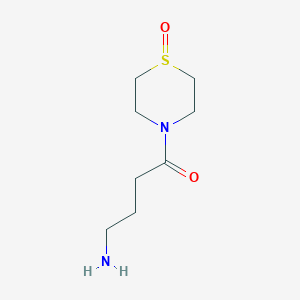
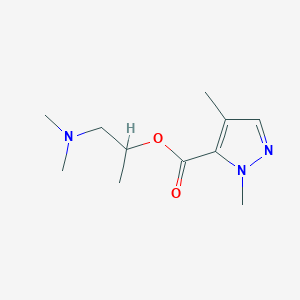
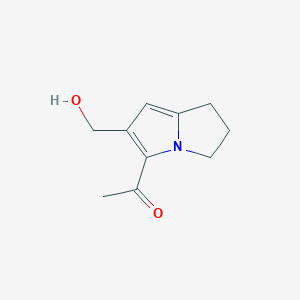
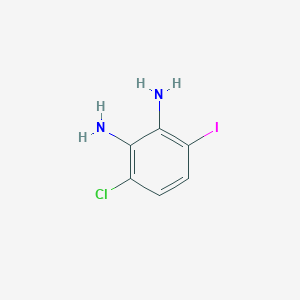
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
